molecular formula C11H16O4 B13617434 3-(Oxane-4-carbonyl)oxan-2-one

3-(Oxane-4-carbonyl)oxan-2-one

Cat. No.: B13617434
M. Wt: 212.24 g/mol
InChI Key: TWFKTBIFMQZWRL-UHFFFAOYSA-N
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Description

3-(Oxane-4-carbonyl)oxan-2-one is a bicyclic lactone comprising a six-membered oxan-2-one (tetrahydropyran-2-one) ring substituted at position 3 with an oxane-4-carbonyl group. This structural motif introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-(oxane-4-carbonyl)oxan-2-one

InChI

InChI=1S/C11H16O4/c12-10(8-3-6-14-7-4-8)9-2-1-5-15-11(9)13/h8-9H,1-7H2

InChI Key

TWFKTBIFMQZWRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)C(=O)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxane-4-carbonyl)oxan-2-one typically involves the formation of the oxane ring through epoxide opening reactions. One common method is the reaction of an epoxide with trimethyloxosulfonium iodide, which leads to the formation of the oxetane motif . This process can be further manipulated to incorporate various substituents, allowing for the creation of a range of oxetane derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-quality reference standards and precise reaction conditions to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Oxane-4-carbonyl)oxan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation and reducing agents such as sodium borohydride for reduction . Reaction conditions typically involve moderate heating and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

3-(Oxane-4-carbonyl)oxan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Oxane-4-carbonyl)oxan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s oxane ring structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or medicinal research.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
3,5-Dihydroxy-6-(hydroxymethyl)oxan-2-one Hydroxyl, hydroxymethyl C₆H₁₀O₅ 162.14 Anti-obesity activity; low toxicity
3-Amino-6-(aminomethyl)oxan-2-one Amino, aminomethyl C₆H₁₂N₂O₂ 144.17 Peptide modification; biochemical studies
δ-Jasmine lactone (6-[(Z)-pent-2-enyl]oxan-2-one) Unsaturated alkyl chain (Z-configuration) C₁₀H₁₆O₂ 168.23 Fragrance industry; natural product
(4R)-4-Hydroxy-4-(trifluoromethyl)oxan-2-one Hydroxyl, trifluoromethyl C₆H₇F₃O₃ 184.11 Enhanced lipophilicity; synthetic intermediate
3-(Prop-2-en-1-yl)oxan-2-one Allyl group C₈H₁₂O₂ 140.18 Reactive site for polymerization
3-(Oxane-4-carbonyl)oxan-2-one Oxane-4-carbonyl C₁₁H₁₄O₄ 210.23 Bulky substituent; potential metabolic stability Inferred

Physicochemical and Toxicological Profiles

  • Polar Substituents: Hydroxyl and hydroxymethyl groups (e.g., 3,5-dihydroxy-6-(hydroxymethyl)oxan-2-one) increase water solubility and reduce toxicity, as shown by its lack of Ames toxicity and carcinogenicity .
  • Fluorinated Groups : The trifluoromethyl substituent in (4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry .
  • Alkyl/Aromatic Chains : δ-Jasmine lactone’s unsaturated chain contributes to its volatility and application in perfumery , while allyl groups (e.g., 3-(prop-2-en-1-yl)oxan-2-one) introduce reactivity for synthetic derivatization .
  • This compound : The oxane-4-carbonyl group likely reduces solubility compared to hydroxylated analogs but may improve binding affinity in protein-ligand interactions, akin to piperazine derivatives (e.g., 1-(Oxane-4-carbonyl)piperazine) .

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